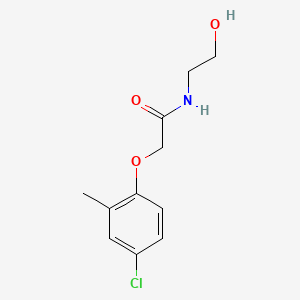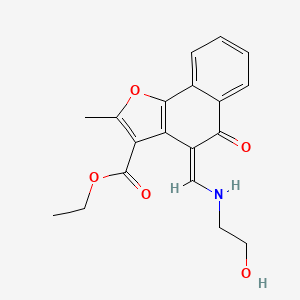
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a phenolic compound with a pyrazole ring and a fluorophenyl group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached to a carbon atom in the aromatic ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-chloro-2-aminophenol have been synthesized through a nitrification-catalytic reduction reaction using a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenol group with a chlorine atom and a pyrazole ring attached at the 2nd and 4th positions respectively. The pyrazole ring would have a fluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the compound. For example, the presence of a phenolic group would likely make the compound acidic. The compound is likely to be solid at room temperature .Wirkmechanismus
Eigenschaften
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B7729707.png)

![3-[5-(ethoxycarbonyl)-6-methyl-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-3(4H)-yl]propanoic acid](/img/structure/B7729720.png)

![2-(ethoxycarbonyl)-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729740.png)
![5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B7729749.png)

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B7729756.png)


![4-[5-(ethoxycarbonyl)-6-methyl-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-3(4H)-yl]butanoic acid](/img/structure/B7729786.png)
![1-[3-(2-furylmethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl]ethanone](/img/structure/B7729790.png)
![4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B7729797.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(phenylamino)ethyl]acetamide](/img/structure/B7729802.png)